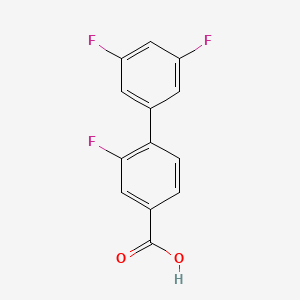![molecular formula C12H14BrNO3 B1393300 Methyl 4-[(2-bromobutanoyl)amino]benzoate CAS No. 1282969-26-9](/img/structure/B1393300.png)
Methyl 4-[(2-bromobutanoyl)amino]benzoate
Vue d'ensemble
Description
Methyl 4-[(2-bromobutanoyl)amino]benzoate is an organic compound with the molecular formula C12H14BrNO3 It is a derivative of benzoic acid, featuring a brominated butanoyl group attached to an amino-substituted benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-bromobutanoyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and 2-bromobutyryl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-aminobenzoic acid is first esterified to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-bromobutyryl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale esterification and acylation reactions, typically conducted in batch reactors. The use of automated systems for precise control of reaction conditions (temperature, pH, and reactant concentrations) ensures high yield and purity of the product.
Types of Reactions:
Substitution Reactions: The bromine atom in the butanoyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the bromine atom.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides or thiols are formed.
Hydrolysis Products: Methyl 4-aminobenzoate and 2-bromobutyric acid.
Reduction Products: Methyl 4-[(2-hydroxybutanoyl)amino]benzoate.
Applications De Recherche Scientifique
Methyl 4-[(2-bromobutanoyl)amino]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which Methyl 4-[(2-bromobutanoyl)amino]benzoate exerts its effects depends on its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.
Pathways Involved: It may influence biochemical pathways involving amino acid metabolism or signal transduction, depending on the specific enzyme or receptor it targets.
Comparaison Avec Des Composés Similaires
Methyl 4-aminobenzoate: Lacks the bromobutanoyl group, making it less reactive in certain substitution reactions.
Methyl 2-[(2-bromobutanoyl)amino]benzoate: Similar structure but with the bromobutanoyl group attached at a different position on the benzoate ring.
Uniqueness: Methyl 4-[(2-bromobutanoyl)amino]benzoate is unique due to the specific positioning of the bromobutanoyl group, which imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Propriétés
IUPAC Name |
methyl 4-(2-bromobutanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-10(13)11(15)14-9-6-4-8(5-7-9)12(16)17-2/h4-7,10H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJKGHATRZANBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)
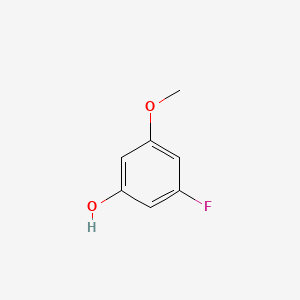
![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)
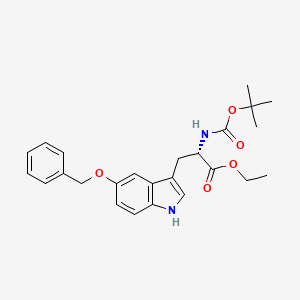
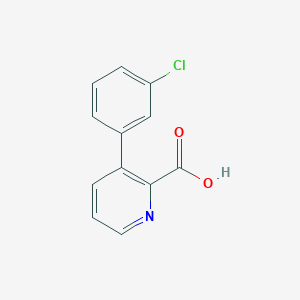
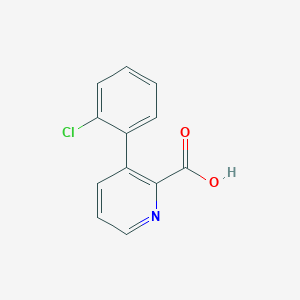
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)

